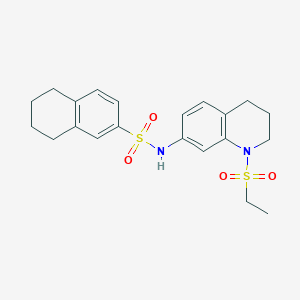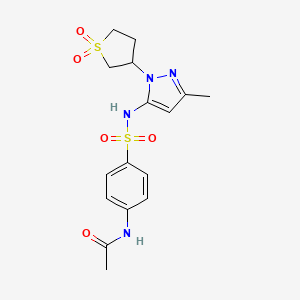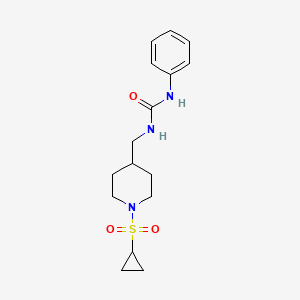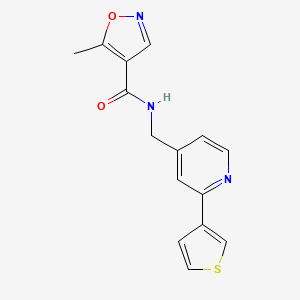
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S2 and its molecular weight is 434.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential in Cancer Treatment
Sulfonamides, including those with structures similar to the specified compound, have been explored for their anticancer properties. For instance, aromatic sulfonamides containing a condensed piperidine moiety have shown potential as oxidative stress-inducing anticancer agents. Studies reveal that such compounds can induce oxidative stress and glutathione depletion in various cancer cell lines, including melanoma and leukemia, exhibiting cytotoxic effects at micromolar concentrations (Madácsi et al., 2013)[https://consensus.app/papers/aromatic-sulfonamides-containing-piperidine-moiety-madácsi/df93d70f76a655e49f230bea0c6bc49f/?utm_source=chatgpt].
Enzyme Inhibition for Therapeutic Applications
Sulfonamides, due to their enzyme inhibitory properties, are investigated for therapeutic uses. For example, specific sulfonamides have been identified as potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), which is relevant for conditions related to the adrenergic system (Grunewald et al., 2005)[https://consensus.app/papers/3hydroxymethyl7nsubstituted-inhibitors-grunewald/da532f7f0d3353e6844875c5e7c94210/?utm_source=chatgpt]. Another study highlighted the synthesis of zinc complexes with sulfonamides, suggesting applications in material science and potentially in medicinal chemistry due to their unique structural and functional properties (Macías et al., 2003)[https://consensus.app/papers/synthesis-structural-characterization-zinc-complexes-macías/92a1c1e94c7d59a7b9684e7f59e61acb/?utm_source=chatgpt].
Role in Medicinal Chemistry
Sulfonamide compounds have been central to numerous medicinal chemistry endeavors aimed at discovering new therapeutic agents. Their versatility and varied biological activities make them ideal candidates for drug development processes. For instance, the study and synthesis of sulfonamides that target retinoid X receptors (RXRs) can lead to new treatments for cancer and other diseases, demonstrating the broad applicability of sulfonamide chemistry in pharmaceutical research (Heck et al., 2016)[https://consensus.app/papers/modeling-synthesis-biological-evaluation-potential-heck/986cead40387572a86c69e0d9547d191/?utm_source=chatgpt].
properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S2/c1-2-28(24,25)23-13-5-8-17-9-11-19(15-21(17)23)22-29(26,27)20-12-10-16-6-3-4-7-18(16)14-20/h9-12,14-15,22H,2-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNAXBLCCNEMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2463942.png)

![(E)-4-(Dimethylamino)-N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]but-2-enamide](/img/structure/B2463945.png)


![[4-(6-Fluoro-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2463953.png)

![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B2463955.png)
![methyl 5-((3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2463956.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2463957.png)


![3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol](/img/structure/B2463963.png)
